molecular formula C48H27Br3 B13133084 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene

1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene

Cat. No.: B13133084
M. Wt: 843.4 g/mol
InChI Key: GTXRCVRDHYMUFV-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene is a halogenated aromatic compound with the molecular formula C48H27Br3. This compound is known for its unique structure, which includes three bromophenyl groups attached to a central benzene ring through ethynyl linkages. It is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Preparation Methods

The synthesis of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene involves its ability to form stable covalent bonds with other molecules. This property makes it an excellent building block for constructing complex molecular architectures. The ethynyl groups provide sites for further functionalization, allowing for the creation of diverse molecular structures .

Comparison with Similar Compounds

1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene can be compared with other similar compounds, such as:

    1,3,5-Tris(4-bromophenyl)benzene: This compound lacks the ethynyl linkages and is used primarily in the synthesis of simpler aromatic frameworks.

    1,3,5-Tris(4-ethynylphenyl)benzene: This compound has ethynyl groups but lacks the bromine atoms, making it less versatile for certain substitution reactions.

    1,3,5-Tris(4-iodophenyl)benzene: The presence of iodine atoms makes this compound more reactive in certain coupling reactions compared to its brominated counterpart.

Properties

Molecular Formula

C48H27Br3

Molecular Weight

843.4 g/mol

IUPAC Name

1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene

InChI

InChI=1S/C48H27Br3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H

InChI Key

GTXRCVRDHYMUFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Br

Origin of Product

United States

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